Adipate de dioctyle

Vue d'ensemble

Description

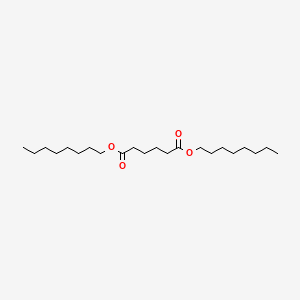

Dioctyl adipate is an organic compound with the chemical formula (CH₂CH₂CO₂C₈H₁₇)₂. It is a colorless to yellowish oily liquid primarily used as a plasticizer. Dioctyl adipate is known for its low-temperature flexibility, making it a valuable additive in various industrial applications .

Applications De Recherche Scientifique

Dioctyl adipate has a wide range of applications in scientific research and industry. It is commonly used as a plasticizer in the production of flexible films, sheets, cables, and wires. Its low-temperature flexibility makes it ideal for use in cold-resistant agricultural films, synthetic leather, and packaging films for frozen foods .

In addition to its industrial applications, dioctyl adipate is also used in the synthesis of biodegradable plasticizers. Research has shown that dioctyl adipate exhibits reduced toxicity and a short biodegradation period, making it an environmentally friendly alternative to traditional phthalate plasticizers .

Mécanisme D'action

Target of Action

Dioctyl Adipate (DOA) is primarily targeted at polymers, including PVC . It is used as a plasticizer, which means it is incorporated into plastics to increase their flexibility, workability, and deformability .

Mode of Action

DOA works by embedding itself in between the chains of polymers, increasing the distance between them. This increased spacing reduces the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an overall increase in the flexibility and workability of the material .

Biochemical Pathways

The biochemical pathways involved in the action of DOA are primarily related to its production and breakdown. DOA is synthesized through the esterification of adipic acid and 2-ethylhexanol . When subjected to thermal-oxidation, DOA undergoes degradation and polymerization, forming carboxylic acids and low molecular weight monoesters .

Pharmacokinetics

For instance, DOA is a colorless, oily liquid that is sparingly soluble in water . These properties would affect its distribution and elimination if it were to enter the body or the environment.

Result of Action

The primary result of DOA’s action is the increased flexibility and workability of the materials it is added to. It imparts flexibility to polymers, allowing for easy bending, shaping, and molding during production . Additionally, the thermal-oxidation of DOA base oil was observed to increase the kinematic viscosity .

Action Environment

The efficacy and stability of DOA can be influenced by environmental factors such as temperature. DOA maintains flexibility even at low temperatures, ensuring optimal performance in cold environments . At high temperatures, doa can undergo thermal-oxidation, leading to changes in its physicochemical properties .

Analyse Biochimique

Biochemical Properties

Dioctyl adipate plays a significant role in biochemical reactions, particularly as a plasticizer that enhances the flexibility and durability of polymers. In biochemical contexts, dioctyl adipate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds in dioctyl adipate, leading to the formation of adipic acid and 2-ethylhexanol. These interactions are crucial for the metabolism and degradation of dioctyl adipate in biological systems .

Cellular Effects

Dioctyl adipate influences various cellular processes and functions. Studies have shown that dioctyl adipate can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to dioctyl adipate has been linked to changes in the expression of genes involved in lipid metabolism and oxidative stress responses. Additionally, dioctyl adipate can impact cellular energy production by altering mitochondrial function and increasing the production of reactive oxygen species . These effects highlight the potential of dioctyl adipate to modulate cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of dioctyl adipate involves its interactions with biomolecules at the molecular level. Dioctyl adipate can bind to specific proteins and enzymes, influencing their activity. For instance, dioctyl adipate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to the accumulation of lipids within cells, affecting cellular lipid homeostasis . Additionally, dioctyl adipate can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dioctyl adipate can change over time due to its stability and degradation. Dioctyl adipate is relatively stable under standard laboratory conditions, but it can undergo thermal-oxidative degradation when exposed to high temperatures and oxidative environments. This degradation leads to the formation of carboxylic acids and low molecular weight monoesters, which can impact the physicochemical properties of dioctyl adipate . Long-term exposure to dioctyl adipate in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in lipid metabolism and oxidative stress responses.

Dosage Effects in Animal Models

The effects of dioctyl adipate vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of dioctyl adipate do not cause significant adverse effects. High doses of dioctyl adipate can lead to toxic effects, including hepatocellular adenoma and carcinoma in mice . Additionally, dose-related body weight reduction and hepatic peroxisome proliferation have been observed in animal studies. These findings suggest that while dioctyl adipate is relatively safe at low doses, high doses can pose toxicological risks.

Metabolic Pathways

Dioctyl adipate is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The hydrolysis of dioctyl adipate results in the formation of adipic acid and 2-ethylhexanol, which are further metabolized by cellular enzymes. Adipic acid enters the tricarboxylic acid (TCA) cycle, where it is converted into energy through oxidative phosphorylation. 2-Ethylhexanol undergoes oxidation to form 2-ethylhexanoic acid, which is further metabolized and excreted . These metabolic pathways highlight the role of dioctyl adipate in cellular energy production and detoxification.

Transport and Distribution

Dioctyl adipate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments. Additionally, dioctyl adipate can interact with transport proteins and binding proteins, facilitating its distribution within the body . The accumulation of dioctyl adipate in specific tissues, such as adipose tissue and the liver, can influence its biological effects and toxicity.

Subcellular Localization

The subcellular localization of dioctyl adipate is influenced by its lipophilic properties and interactions with cellular components. Dioctyl adipate is primarily localized in lipid droplets, endoplasmic reticulum, and mitochondria. Its presence in these organelles can affect their function, particularly in lipid metabolism and energy production . Additionally, dioctyl adipate can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioctyl adipate is synthesized through the esterification of adipic acid with octanol. The process involves heating adipic acid and octanol in the presence of a catalyst, typically a solid superacid resin, to facilitate the reaction. The reaction mixture is refluxed for about 140 minutes, followed by cooling and separation of the catalyst and ester layer. The product is then purified through reduced pressure distillation .

Industrial Production Methods: In industrial settings, the production of dioctyl adipate follows a similar esterification process but on a larger scale. The use of solid superacid resin catalysts is preferred due to their high esterification rate, good selectivity, ease of separation from the product, and environmental friendliness .

Analyse Des Réactions Chimiques

Types of Reactions: Dioctyl adipate primarily undergoes esterification reactions. It is relatively stable and does not react significantly with water or common materials . it can undergo thermal-oxidative degradation when exposed to high temperatures, leading to the formation of carboxylic acids and low molecular weight monoesters .

Common Reagents and Conditions: The esterification of dioctyl adipate typically involves adipic acid and octanol as the primary reagents. The reaction is catalyzed by solid superacid resins and conducted under reflux conditions .

Major Products Formed: The major products formed from the thermal-oxidative degradation of dioctyl adipate include carboxylic acids and low molecular weight monoesters .

Comparaison Avec Des Composés Similaires

Dioctyl adipate is often compared with other plasticizers such as bis(2-ethylhexyl) adipate, dioctyl phthalate, and dibutyl phthalate. While all these compounds serve as plasticizers, dioctyl adipate is unique in its low-temperature flexibility and reduced toxicity . Similar compounds include:

- Bis(2-ethylhexyl) adipate

- Dioctyl phthalate

- Dibutyl phthalate

- Dioctyl terephthalate

Dioctyl adipate stands out due to its environmental benefits and suitability for applications requiring low-temperature performance.

Propriétés

IUPAC Name |

dioctyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHDRDVHPTWWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021606 | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°) | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C | |

| Record name | Di-n-octyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid | |

CAS No. |

123-79-5 | |

| Record name | Dioctyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BD76YG9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7.49 °C (280.65 K), 9.5 - 9.8 °C | |

| Record name | DI-N-OCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dioctyl hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.